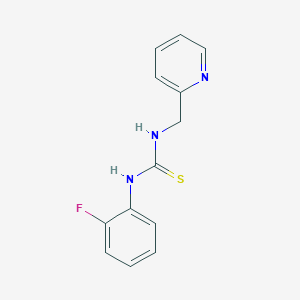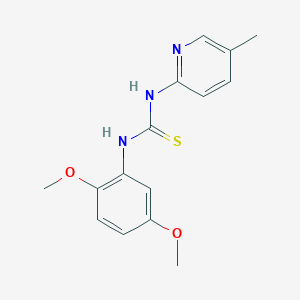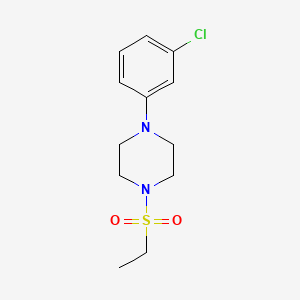
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
作用機序
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This leads to allosteric activation of AMPK and phosphorylation of its downstream targets. AMPK activation results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while also inhibiting lipogenesis and gluconeogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have a similar mechanism of action to the endogenous AMPK activator, AMP.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to decrease lipogenesis and gluconeogenesis. In animal studies, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for AMPK activation. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate AMPK without affecting other signaling pathways, making it a valuable tool for studying the effects of AMPK activation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide is its potential off-target effects. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate other kinases in addition to AMPK, which may affect the interpretation of experimental results.
将来の方向性
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide include investigating its potential therapeutic applications, developing more specific AMPK activators, and assessing its long-term safety and efficacy.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with potassium tert-butoxide to form 4-chloro-3-methylphenoxide. This intermediate is then reacted with 2-bromo-4'-cyanoacetophenone to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied and optimized, resulting in a high yield and purity of the final product.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the role of AMPK in cellular metabolism and disease. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and inflammation. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to investigate the potential therapeutic applications of AMPK activation in treating metabolic disorders such as type 2 diabetes and obesity.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-13(6-7-14(11)17)21-10-16(20)19-15-5-3-2-4-12(15)9-18/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIDHJTPAKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)



![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)


![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)


